Methyl 3-amino-4-vinylbenzoate
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Overview
Description
Methyl 3-amino-4-vinylbenzoate: is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a vinyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Methyl 4-vinylbenzoate: One common method involves the amination of methyl 4-vinylbenzoate. This can be achieved through a nucleophilic substitution reaction where an amino group is introduced at the 3-position of the aromatic ring.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to facilitate the reaction between 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.
Industrial Production Methods: Industrial production methods for methyl 3-amino-4-vinylbenzoate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-4-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-vinylbenzoate is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. It is also employed in the synthesis of complex organic molecules and as a precursor in various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of amino and vinyl groups with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as photoresponsive polymers and conductive materials .
Mechanism of Action
The mechanism of action of methyl 3-amino-4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the vinyl group can undergo polymerization and other reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-vinylbenzoate: This compound is similar in structure but lacks the amino group at the 3-position.
Methyl 4-amino-3-methylbenzoate: This compound has a methyl group at the 3-position instead of a vinyl group.
Uniqueness: Methyl 3-amino-4-vinylbenzoate is unique due to the presence of both an amino group and a vinyl group on the aromatic ring. This combination of functional groups provides distinct reactivity and allows for a wide range of chemical transformations and applications.
Biological Activity
Methyl 3-amino-4-vinylbenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features an amino group and a vinyl group attached to a benzoate structure. Its molecular formula is C10H11NO2, and it has a molecular weight of 179.20 g/mol. These functional groups are significant as they contribute to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects. The mechanisms include:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi, likely due to its structural features that allow it to disrupt microbial cell membranes.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through pathways involving heat shock proteins and other cellular stress responses.
Antimicrobial Studies
Several studies have investigated the antimicrobial properties of this compound. For instance, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Studies
In vitro studies on cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. For example, when tested on human colon adenocarcinoma (Caco-2) cells:
Treatment Concentration | IC50 (µM) |
---|---|
Control | >1000 |
This compound | 70 ± 5 |
The results indicate a dose-dependent response, highlighting its potential as an anticancer agent .
Case Studies
- Case Study on Antimicrobial Activity : A research team evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential use in treating resistant infections.
- Case Study on Cancer Treatment : Another study focused on the compound's effect on tumor growth in animal models. This compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. This study supports further investigation into its application as an adjunct therapy in cancer treatment .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 3-amino-4-ethenylbenzoate |
InChI |
InChI=1S/C10H11NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h3-6H,1,11H2,2H3 |
InChI Key |
BTPIUNFXRAHCCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=C)N |
Origin of Product |
United States |
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